6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
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Overview
Description
6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by the presence of a chlorine atom at the 6th position, a keto group at the 3rd position, and a carboxylic acid group at the 8th position
Mechanism of Action
Target of Action
Similar compounds have been reported to act as poly (adp-ribose) polymerase (parp) inhibitors .
Mode of Action
As a potential PARP inhibitor, it may interact with its target by binding to the active site of the enzyme, thereby inhibiting its activity .
Biochemical Pathways
As a potential parp inhibitor, it could be involved in dna repair pathways, where parp plays a crucial role .
Result of Action
As a potential PARP inhibitor, it could potentially prevent DNA repair, leading to cell death, particularly in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with chloroacetic acid, followed by cyclization to form the benzoxazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, leading to different hydroxylated derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazine derivatives, hydroxylated compounds, and other functionalized benzoxazines, which can have different properties and applications .
Scientific Research Applications
6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes and receptors.
Industry: The compound is used in the production of advanced materials, such as polymers and resins, due to its unique chemical structure
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid
- 6-Iodo-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
- 3-(6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl) propanoic acid derivatives
Uniqueness
6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the carboxylic acid group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry. Additionally, its potential biological activities make it a promising candidate for drug development and other biomedical applications .
Properties
IUPAC Name |
6-chloro-3-oxo-4H-1,4-benzoxazine-8-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO4/c10-4-1-5(9(13)14)8-6(2-4)11-7(12)3-15-8/h1-2H,3H2,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIMCPSGEWFLBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC(=CC(=C2O1)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563346 |
Source
|
Record name | 6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123040-45-9 |
Source
|
Record name | 6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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